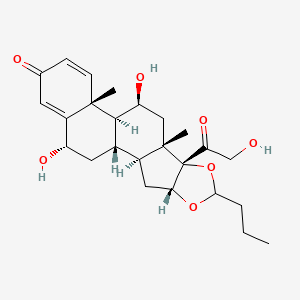

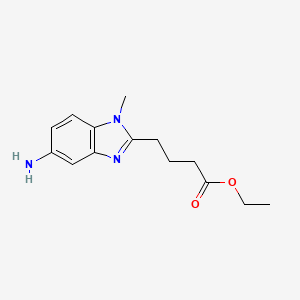

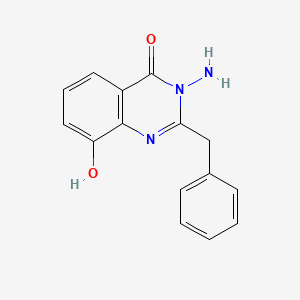

N-(3-Phenyl-2-propenyl)-3-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Phenyl-2-propenyl)-3-methoxyaniline” is a complex organic compound. The closest related compound I found is "N-methyl-3-phenyl-2-propen-1-amine" . This compound has a linear formula of C10 H13 N .

Synthesis Analysis

A new series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives as antibacterial agents was designed and synthesized . The synthetic strategy was initiated by coupling different anilines with bromoacetyl bromide in an aqueous basic medium to acquire different electrophiles . These electrophiles further reacted with 1-[(E)-3-phenyl-2-propenyl]piperazine to yield the desired compounds .

Molecular Structure Analysis

The structures of these compounds were established from their IR, 1H-NMR, 13C-NMR, EI-MS, and CHN analysis data .

Chemical Reactions Analysis

These electrophiles were then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine to achieve a series of new N-(substituted)-2-f4-[(E)-3-phenyl-2-propenyl]-1-perazinylgacetamides .

Physical And Chemical Properties Analysis

The closest related compound, “N-methyl-3-phenyl-2-propen-1-amine”, has a molecular weight of 147.22 .

Applications De Recherche Scientifique

Arene Hydrogenation and Transannulation : The stoichiometric reaction of para-methoxyanilines, which are structurally related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, with B(C6F5)3 under H2 leads to the reduction of the N-bound phenyl rings. This process results in transannular ring closure with the elimination of methanol, forming 7-azabicyclo[2.2.1]heptane derivatives (Longobardi, Mahdi, & Stephan, 2015).

Prodrug Development : Research on the lactonization of hydroxy amides, including compounds structurally related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, has implications in the development of prodrugs for amines (Amsberry & Borchardt, 1990).

Antimicrobial and Antioxidant Applications : Certain derivatives of N-(3-Phenyl-2-propenyl)-3-methoxyaniline, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, have been found to be effective as antimicrobial compounds with significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).

Schiff Base Synthesis for Antibacterial Activities : The synthesis of new Schiff bases from isophthalaldehyde and aniline derivatives, which are structurally similar to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, has been explored for their antibacterial activities (Salehi et al., 2015).

Liquid-Liquid Extraction Properties : Studies have been conducted on new methoxyaminobiphenylglyoxime derivatives, related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, for their properties in liquid-liquid extraction of transition metals (Karapınar & Kabay, 2007).

Non-Linear Optical Materials : Certain Schiff bases, including N-[(E, 2E)-3-(4-methoxyphenyl)-2-propenylidene]-3-nitroaniline, which are chemically related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, have been studied for potential applications as non-linear optical materials (Nesterov et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

3-methoxy-N-[(E)-3-phenylprop-2-enyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-16-11-5-10-15(13-16)17-12-6-9-14-7-3-2-4-8-14/h2-11,13,17H,12H2,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLWLTGJUXMEHE-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Phenyl-2-propenyl)-3-methoxyaniline | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)

![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)

![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)

![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)

![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)